1-Pentylcyclohexene

Beschreibung

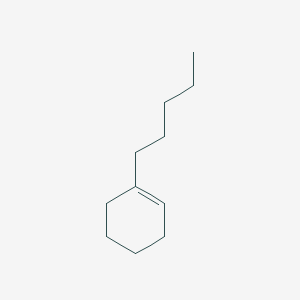

1-Pentylcyclohexene is a cyclohexene derivative substituted with a pentyl group at the 1-position. It is a volatile organic compound identified in natural products, particularly in the pericarp of Amomum tsao-ko (a medicinal and culinary plant). Its structure combines a cyclohexene ring with a linear alkyl chain, conferring hydrophobic properties and moderate thermal stability. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in plant matrices . Its concentration in plant tissues is influenced by post-harvest processing, including drying methods, which affect its volatility and stability .

Eigenschaften

CAS-Nummer |

15232-85-6 |

|---|---|

Molekularformel |

C11H20 |

Molekulargewicht |

152.28 g/mol |

IUPAC-Name |

1-pentylcyclohexene |

InChI |

InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |

InChI-Schlüssel |

IOTQTOFPEVQVPG-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CCCCC1 |

Kanonische SMILES |

CCCCCC1=CCCCC1 |

Andere CAS-Nummern |

15232-85-6 |

Synonyme |

1-Pentyl-1-cyclohexene |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Pentylcyclohexene undergoes various chemical reactions, including:

Reduction: Hydrogenation of this compound can yield cyclohexane derivatives using catalysts like palladium on carbon.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and halogenated cyclohexene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Pentylcyclohexene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Pentylcyclohexene involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The compound may also undergo metabolic transformations, producing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-(4-Ethylcyclohexyl)-1-pentylcyclohexene

- Molecular Formula : C₁₉H₃₄

- Molecular Weight : 262.48 g/mol

- Occurrence : Detected in Rosa roxburghii fruit at 0.42 ± 0.01 mg/g .

- Structural Differences : Features an additional ethyl-substituted cyclohexyl group, increasing steric hindrance and hydrophobicity compared to 1-pentylcyclohexene. This substitution likely reduces volatility and alters intermolecular interactions.

- Analytical Data : Identified via GC-MS with a retention time of 18.66 minutes and characteristic mass fragments at m/z 220, 191, and 123 .

1-Phenylcyclohexene

- Molecular Formula : C₁₂H₁₄

- Molecular Weight : 158.24 g/mol

- Physical Properties : Boiling point = 213.6°C; melting point = -16.8°C .

- Structural Differences: Replaces the pentyl group with a phenyl ring, introducing aromaticity and π-π conjugation. This enhances stability but reduces solubility in nonpolar solvents compared to this compound.

- Synthetic Relevance : Synthesized via oxidation of cyclohexene derivatives, with purification by column chromatography .

D-Limonene

- Occurrence : Co-occurs with this compound in Amomum tsao-ko .

- Functional Differences: A monoterpene with a bicyclic structure, contrasting with the monocyclic this compound. Limonene exhibits higher volatility (boiling point = 176°C) and stronger odor activity, making it more relevant in flavor and fragrance applications.

- Correlation in Metabolism : Both compounds show positive correlations with heat-sensitive drying methods (e.g., oven-drying), suggesting shared thermal degradation or synthesis pathways .

Research Findings on Stability and Processing Effects

Impact of Drying Methods

This compound concentrations are significantly influenced by post-harvest processing:

- Increased by : Oven-drying (50°C), microwave drying (150 W), electric baking, and smoke drying.

- Decreased by : Air-drying, sun-drying, and freeze-drying .

This trend aligns with compounds like D-limonene and (E)-β-ocimene, indicating that moderate heat stabilizes or enhances their retention, while prolonged ambient drying promotes volatilization or oxidative degradation .

Metabolic Correlations

In Amomum tsao-ko, this compound is positively correlated with:

- Terpenoids: Linalool, nerolidol, and pinocarvone.

- Aldehydes: (E,E)-2,4-decadienal and nonanal. These correlations suggest synergistic biosynthesis or shared regulatory mechanisms under heat stress .

Data Tables

Table 1: Physical and Analytical Properties of this compound and Analogs

Table 2: Influence of Drying Methods on this compound Concentration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.